Methyltrioxorhenium(VII)

Description

Historical Context of Methyltrioxorhenium(VII) Discovery and Early Research

The first report of Methyltrioxorhenium(VII) appeared in 1979 by I. R. Beattie and P. J. Jones. google.com Initial synthetic methods, however, were inefficient, yielding the compound in low quantities, which limited its early exploration. google.com A significant breakthrough came with the development of more practical and economical synthetic routes. A common laboratory preparation involves the reaction of dirhenium heptoxide (Re₂O₇) with tetramethyltin (B1198279) ((CH₃)₄Sn). wikipedia.orgvulcanchem.comwikipedia.org While this method was a notable improvement, it inherently had a maximum theoretical yield of 50% based on rhenium, as half of the rhenium is converted into a stannyl (B1234572) perrhenate (B82622) byproduct. google.com Subsequent research focused on developing even more efficient syntheses, which has made MTO commercially available and accessible for widespread research. vulcanchem.comresearchgate.net

Significance of Methyltrioxorhenium(VII) in Organometallic Chemistry and Catalysis

Methyltrioxorhenium(VII) holds a significant position in the fields of organometallic chemistry and catalysis due to its unique structural and electronic properties. vulcanchem.com The coexistence of both oxide and organic ligands on a high-valent metal center is a noteworthy feature in organorhenium chemistry. wikipedia.org MTO is a potent Lewis acid, readily forming adducts with various Lewis bases such as amines and pyridines. vulcanchem.comacs.org This Lewis acidity is crucial to its catalytic activity. vulcanchem.com

The compound has emerged as a highly versatile and efficient catalyst for a broad spectrum of chemical reactions. researchgate.netresearchgate.net It is particularly renowned for its ability to catalyze oxidation reactions with high efficiency and selectivity, often using environmentally benign oxidants like hydrogen peroxide. acs.orgcapes.gov.br Its stability in air and high thermal stability further enhance its utility as a robust catalyst. researchgate.net MTO serves not only as a practical catalyst but also as a valuable tool for studying the mechanisms of chemical reactions and exploring the structure and reactivity of transition metal complexes. vulcanchem.com

Overview of Key Research Avenues for Methyltrioxorhenium(VII)

Research into Methyltrioxorhenium(VII) is diverse, spanning numerous areas of chemistry. Key research avenues include:

Oxidation Catalysis : MTO is extensively studied as a catalyst for various oxidation reactions. When combined with hydrogen peroxide, it effectively catalyzes the epoxidation of alkenes, the oxidation of alkynes, amines to N-oxides, and the Baeyer-Villiger oxidation of ketones. vulcanchem.comchemimpex.com

Olefin Metathesis : When supported on materials like alumina (B75360)/silica (B1680970), MTO demonstrates catalytic activity for olefin metathesis reactions at room temperature. vulcanchem.comresearchgate.net This makes it an attractive alternative to other metathesis catalysts.

Aldehyde Olefination : MTO is a catalyst for the conversion of aldehydes and diazoalkanes into alkenes. vulcanchem.comresearchgate.net

Heterogeneous Catalysis : A significant area of research involves the immobilization of MTO onto various solid supports, such as functionalized silica or polymers. researchgate.netresearchgate.net This approach aims to develop recyclable, heterogeneous catalysts that combine the high activity of MTO with the practical advantages of solid-phase catalysis. researchgate.net

Materials Science : MTO has found applications in materials science, including the formation of the first known polymeric organometallic oxide. researchgate.netresearchgate.net It is also explored for uses in solar energy technologies and water treatment processes. vulcanchem.comamericanelements.com

Mechanistic Studies : The compound is a model system for investigating atom-transfer reactions and understanding the role of Lewis base adducts in accelerating catalytic cycles. capes.gov.brrsc.org

Physical and Chemical Properties of Methyltrioxorhenium(VII)

| Property | Value |

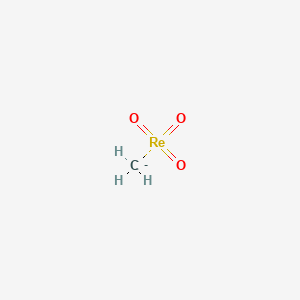

| Chemical Formula | CH₃ReO₃ |

| Molar Mass | 249.23 g/mol |

| Appearance | Colorless to white solid/powder |

| Melting Point | 111-115 °C |

| CAS Number | 70197-13-6 |

| Solubility | Soluble in water and many organic solvents |

| Molecular Geometry | Tetrahedral |

| Rhenium Oxidation State | +7 |

Data sourced from multiple references. wikipedia.orgvulcanchem.com

Selected Catalytic Applications of Methyltrioxorhenium(VII)

| Reaction Type | Substrate | Product | Oxidant/Co-catalyst |

| Olefin Epoxidation | Alkenes | Epoxides | Hydrogen Peroxide |

| Alkyne Oxidation | Terminal Alkynes | Carboxylic Acids/Esters | Hydrogen Peroxide |

| Amine Oxidation | Amines | N-Oxides | Hydrogen Peroxide |

| Baeyer-Villiger Oxidation | Ketones | Esters | Hydrogen Peroxide |

| Olefin Metathesis | Alkenes | Alkenes (rearranged) | Alumina/Silica support |

| Aldehyde Olefination | Aldehydes, Diazoalkanes | Alkenes |

Data compiled from multiple references. vulcanchem.comresearchgate.netchemimpex.comsamaterials.com

Properties

IUPAC Name |

carbanide;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSXFJPZOCRDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370077 | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70197-13-6 | |

| Record name | Methyltrioxorhenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrhenium(VII) trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIOXORHENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyltrioxorhenium Vii and Its Derivatives

Evolution of Synthetic Routes to Methyltrioxorhenium(VII)

The journey to produce Methyltrioxorhenium(VII) (MTO) efficiently has been marked by significant chemical innovation, moving from impractical early methods to sophisticated and scalable protocols.

Early Synthetic Approaches and Limitations

The first synthesis of MTO was reported in 1979 by Beattie and Jones. google.comgoogle.com This method involved the controlled oxidation of rhenium precursors like trimethyldioxorhenium(VI) or tetramethyloxorhenium(VI) by exposing them to dry air over several weeks. google.com However, this approach was never of practical significance due to several major drawbacks. The starting materials were extremely difficult to access, the reaction times were impractically long, and the product yields were unsatisfactory, reaching a maximum of only 50%. google.com

A subsequent, more direct route was developed by Herrmann and colleagues in 1988, which involved the alkylation of dirhenium heptoxide (Re₂O₇) with non-reducing organotin reagents, such as tetramethyltin (B1198279) (Sn(CH₃)₄). google.comgoogle.comrsc.org While this represented an improvement, it was hampered by a significant limitation: half of the expensive rhenium was lost as a polymeric trialkylstannyl perrhenate (B82622) byproduct ((CH₃)₃Sn-O-ReO₃). google.comgoogle.com This inherently limited the theoretical maximum yield to 50% based on the rhenium used. google.com Moreover, the organotin reagents employed are highly toxic, posing considerable safety and environmental concerns. researchgate.netrsc.org Attempts to use more accessible dialkylzinc reagents often led to the undesirable reduction of the rhenium(VII) center, especially at temperatures above -78 °C. google.comgoogle.com

| Method | Rhenium Precursor | Alkylating Agent | Key Limitations | Maximum Yield (Re-based) |

| Beattie & Jones (1979) | (CH₃)₃ReO₂ or (CH₃)₄ReO | Dry Air | Very long reaction times; difficult-to-access precursors. google.com | ~50% |

| Herrmann et al. (1988) | Re₂O₇ | (CH₃)₄Sn | 50% of rhenium is lost as a byproduct; high toxicity of tin reagent. google.comgoogle.com | ~50% (actual ~45%) google.com |

| Dialkylzinc Alkylation | Re₂O₇ | R₂Zn | Requires very low temperatures (-78°C) to avoid reduction of Re(VII). google.com | Variable, often low |

Advanced and Efficient Synthetic Protocols for Methyltrioxorhenium(VII)

Recognizing the limitations of early methods, research focused on developing more efficient, economical, and environmentally benign syntheses for MTO. A significant breakthrough was the "anhydride route." In this method, dirhenium heptoxide is first activated by reacting it with an anhydride (B1165640), such as acetic anhydride, to form a perrhenyl acetate (B1210297) intermediate (O₃Re-OC(=O)CH₃). google.com This intermediate is then alkylated.

A major advancement was the use of methylzinc acetate as the methylating agent in a one-pot reaction. google.com This protocol avoids the highly toxic organotin compounds and the pyrophoric nature of simple dialkylzinc reagents. google.comgoogle.com The reaction proceeds by first converting Re₂O₇ with acetic anhydride in a solvent like acetonitrile, followed by the addition of methylzinc acetate. google.com This method is not only safer but also provides nearly quantitative yields of MTO (typically 95-99%), making it suitable for large-scale production. google.com

Another approach involves the reaction of Re₂O₇ with tetraalkyltin compounds in the presence of a halogenated carboxylic anhydride, like trifluoroacetic anhydride. This modification allows for the conversion of the trialkylstannyl perrhenate byproduct into additional MTO, pushing yields to between 80-90%. google.com However, this route requires extensive purification to separate the product from toxic methyltin trifluoroacetates. researchgate.net The development of syntheses using less toxic and more manageable reagents like methylzinc acetate represents a significant step forward, making MTO a more accessible and versatile catalyst. researchgate.net

| Method | Rhenium Precursor | Activating Agent | Alkylating Agent | Key Advantages | Yield |

| Anhydride Route | Re₂O₇ | Acetic Anhydride | Methylzinc Acetate | Low toxicity; high yield; suitable for large scale; one-pot reaction. google.com | 95-99% google.com |

| Anhydride/Tin Route | Re₂O₇ | Trifluoroacetic Anhydride | (CH₃)₄Sn | Higher yield than direct tin alkylation. google.com | 80-90% google.com |

Synthesis of Methyltrioxorhenium(VII) Derivatives and Adducts

The reactivity and stability of MTO can be fine-tuned through the synthesis of derivatives and adducts, expanding its utility in various chemical transformations.

Organorhenium(VII) Oxide Synthesis

The synthetic methodologies for MTO can be extended to produce a range of organorhenium(VII) oxides (R-ReO₃) with different alkyl or aryl substituents. These derivatives are typically synthesized by reacting dirhenium heptoxide with the appropriate organometallic precursor. For instance, novel (σ-aryl)trioxorhenium(VII) complexes can be prepared by reacting Re₂O₇ with diarylzinc precursors. rsc.org This reaction also forms zinc perrhenate as a stoichiometric byproduct, limiting the maximum yield to 50% based on rhenium. rsc.org The quality of the dirhenium heptoxide is crucial for the success of these syntheses. rsc.org

Examples of such synthesized organorhenium(VII) oxides include [4-(trifluoromethyl)phenyl]trioxorhenium and [4-(trifluoromethoxy)phenyl]trioxorhenium. rsc.org An amido trioxorhenium(VII) complex, (2,2,6,6-tetramethylpiperidin-1-yl)trioxorhenium, has also been synthesized, demonstrating the versatility of these methods. rsc.org

Schiff Base Complexes of Methyltrioxorhenium(VII)

MTO readily forms stable complexes with Schiff base ligands. nih.govresearchgate.net The synthesis is generally straightforward, involving the smooth coordination of the Schiff base to the Lewis acidic rhenium center of MTO. researchgate.net These reactions often proceed via a hydrogen transfer from a hydroxyl group on the ligand to a nitrogen atom within the ligand. nih.gov The resulting MTO-Schiff base adducts are typically stable at room temperature and can be handled in the air. nih.gov They are characterized by various spectroscopic methods, and their structures are often confirmed by X-ray crystallography, which typically reveals a distorted trigonal-bipyramidal or octahedral geometry in the solid state. nih.govresearchgate.net The synthesis usually involves adding a solution of MTO to a solution of the Schiff base ligand. researchgate.net

Methyltrioxorhenium(VII)-Lewis Base Adducts

As a potent Lewis acid, MTO forms adducts with a variety of Lewis bases, particularly nitrogen-donor ligands like pyridine (B92270) and its derivatives. google.comrsc.org The formation of these adducts can be achieved by simply dissolving MTO in a suitable solvent and adding the Lewis base. google.com For example, MTO/pyridine adducts can be generated in situ by dissolving MTO in a solvent like 3-pentanol (B84944) and then adding an equimolar amount of pyridine. google.com These complexes adopt well-defined structures in the solid state, often with a distorted octahedral geometry. researchgate.net The strength of the metal-ligand interaction is dependent on the Lewis basicity of the ligand. researchgate.net While stable, these adducts can be sensitive to light and moisture and may undergo rapid ligand exchange in solution at elevated temperatures. researchgate.net

Catalytic Applications of Methyltrioxorhenium Vii

Oxidation Catalysis

MTO has established itself as a prominent catalyst for a broad spectrum of oxidation reactions. rsc.org It effectively activates hydrogen peroxide, a green and readily available oxidant, to transfer an oxygen atom to various substrates. capes.gov.brcmu.edu This process is characterized by its electrophilic mechanism and the absence of free-radical intermediates, which often leads to clean reactions with minimal byproducts. capes.gov.brcmu.edu The catalytic enhancement provided by MTO can be substantial, often increasing reaction rates by factors of 10⁵ to 10⁶ compared to uncatalyzed reactions with hydrogen peroxide. cmu.edu

Olefin Epoxidation Reactions

MTO is a highly effective catalyst for the epoxidation of a wide variety of olefins, a reaction of significant industrial importance for the production of fine chemicals and pharmaceuticals. tum.deacademicjournals.org The MTO/H₂O₂ system offers a green and efficient alternative to traditional epoxidation methods that often employ stoichiometric and less environmentally friendly oxidants. academicjournals.org

The epoxidation of olefins using the MTO/H₂O₂ system proceeds through the transfer of an oxygen atom from the active peroxo-rhenium species to the double bond of the olefin. nih.gov The generally accepted mechanism involves the formation of the previously mentioned monoperoxo and diperoxo complexes. nih.govmdpi.com These complexes then interact with the olefin in a concerted mechanism to form the corresponding epoxide. researchgate.net The catalytic cycle is illustrated in Figure 1.

The efficiency and selectivity of MTO-catalyzed epoxidations can be significantly enhanced by the addition of Lewis base co-catalysts, particularly pyridine (B92270) and its derivatives. rsc.orgcapes.gov.br This phenomenon is known as ligand-accelerated catalysis. The addition of pyridine-based ligands has several beneficial effects:

Increased Reaction Rate: Pyridine and its derivatives can accelerate the formation of the active peroxorhenium species and also the subsequent epoxidation step. capes.gov.brresearchgate.net

Suppression of Side Reactions: A crucial role of pyridine additives is to minimize the Lewis acid-catalyzed ring-opening of the newly formed epoxide to the corresponding diol. mdpi.comnih.gov This is achieved by the Brønsted basicity of pyridine, which reduces the activity of hydronium ions in the reaction mixture. capes.gov.br

The effectiveness of different pyridine derivatives is influenced by both electronic and steric factors. capes.gov.br For instance, the binding constant of pyridine to MTO is significantly affected by substituents on the pyridine ring. capes.gov.br The use of ligands like 3-cyanopyridine (B1664610) has been shown to be particularly effective for the epoxidation of terminal and trans-disubstituted alkenes. nih.govorganic-chemistry.org Pyrazole (B372694) and its derivatives have also been identified as highly efficient co-catalysts, often surpassing the performance of pyridine-based systems. researchgate.net

MTO-catalyzed epoxidation often exhibits high levels of stereoselectivity and regioselectivity. The selectivity of the reaction is generally governed by the nucleophilicity of the double bonds and by steric and stereoelectronic effects within the substrate. nih.gov

In the epoxidation of dienes and polyenes, the MTO/H₂O₂ system can selectively oxidize the most electron-rich double bond. For example, in the oxidation of farnesyl acetate (B1210297), the reaction is controlled by the nucleophilicity of the different double bonds, leading to the formation of specific mono- and diepoxides. nih.gov The MTO-pyridine system has been shown to be highly effective for the regioselective monoepoxidation of conjugated dienes and trienes. acs.org

The stereoselectivity of MTO-catalyzed epoxidations has also been demonstrated in the oxidation of chiral substrates like steroidal compounds, where good regio- and stereoselectivity have been observed. nih.gov Furthermore, high stereo- and regioselectivities have been achieved in the epoxidation of olefinic alcohols using transition metal catalysts, including rhenium-based systems. acs.org

The following table provides examples of the regioselective monoepoxidation of various dienes using the MTO/pyridine/H₂O₂ system.

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-3-methyl-5-phenylpenta-2,4-dien-1-ol | (E)-3-methyl-5-phenyl-4,5-epoxypent-2-en-1-ol | 85 |

| 2 | (2E,4E)-Hexa-2,4-dien-1-ol | (2E,4E)-4,5-Epoxyhex-2-en-1-ol | 78 |

| 3 | (E)-5-Phenylpenta-2,4-dien-1-ol | (E)-4,5-Epoxy-5-phenylpent-2-en-1-ol | 82 |

| 4 | Myrcene | 6,7-Epoxy-7-methyl-3-methyleneoct-1-ene | 75 |

| 5 | (E)-Ocimene | (E)-5,6-Epoxy-2,6-dimethylocta-2,7-diene | 80 |

Data sourced from research on regioselective monoepoxidation of dienes. acs.org

The inherent Lewis acidity of MTO can lead to the ring-opening of acid-sensitive epoxides to form diols. mdpi.com This is a significant challenge in the synthesis of certain epoxides. The use of basic ligands, such as pyridine and its derivatives, is a key strategy to overcome this issue. mdpi.comnih.gov These ligands effectively suppress the acidic nature of the catalytic system, allowing for the successful epoxidation of substrates that are prone to acid-catalyzed decomposition. nih.govnih.gov

The combined use of 3-methylpyrazole (B28129) and 1-methylimidazole (B24206) as additives has been found to be a particularly effective method for the synthesis of acid-sensitive epoxides in high yields. rsc.org This approach has been successfully applied to the epoxidation of a variety of terpenes, which are known to form acid-sensitive epoxides. mdpi.com

For instance, the epoxidation of α-pinene, a substrate that readily undergoes rearrangement, can be effectively controlled using the MTO/H₂O₂ system with appropriate additives. researchgate.net

The following table shows the results of the epoxidation of various alkenes that form acid-sensitive epoxides using MTO with a mixture of pyridine and 3-cyanopyridine.

| Entry | Alkene | Epoxide | Yield (%) |

| 1 | 1-Dodecene | 1,2-Epoxydodecane | 92 |

| 2 | (E)-5-Decene | (E)-5,6-Epoxydecane | 95 |

| 3 | (Z)-5-Decene | (Z)-5,6-Epoxydecane | 93 |

| 4 | Styrene | Styrene oxide | 88 |

| 5 | α-Methylstyrene | α-Methylstyrene oxide | 85 |

Data sourced from research on the epoxidation of alkenes with MTO and pyridine additives. nih.gov

Epoxidation of Terpenic Compounds

MTO, in conjunction with hydrogen peroxide (H₂O₂), serves as an effective catalytic system for the epoxidation of terpenes, a class of naturally occurring hydrocarbons. mdpi.comnih.gov However, the inherent Lewis acidity of MTO can lead to the ring-opening of the newly formed epoxide, resulting in diols as byproducts. mdpi.comnih.gov The addition of nitrogen-containing ligands, such as pyridine or pyrazole derivatives, can mitigate this issue by coordinating to the rhenium center and reducing its acidity. mdpi.comnih.gov

One notable example is the epoxidation of (R)-(+)-limonene. Using MTO with H₂O₂ in dichloromethane (B109758) at 25 °C, a 77% yield of 1,2-limonene oxide with 96% selectivity can be achieved. nih.govresearchgate.net The presence of a pyridine-based ligand is crucial for preventing the formation of diols. nih.govresearchgate.net The reaction temperature also plays a role in selectivity; lower temperatures favor the formation of limonene-1,2-epoxide, while higher temperatures can lead to the formation of limonene (B3431351) bis-epoxides. researchgate.net

The MTO/H₂O₂ system has been successfully applied to other terpenic compounds as well. For instance, the epoxidation of camphene (B42988) using MTO with pyrazole as a ligand in dichloromethane at room temperature can result in a 97% yield and 98% selectivity for camphene oxide. researchgate.net Different terpenes may require optimized conditions, including the choice of ligand and solvent, to achieve high yields and selectivities. mdpi.com For example, the epoxidation of α-pinene and 3-carene (B45970) also proceeds with high efficiency under MTO catalysis. mdpi.com

Below is a table summarizing the MTO-catalyzed epoxidation of various terpenes:

| Terpene | Ligand | Oxidant | Solvent | Yield (%) | Selectivity (%) | Reference |

| (R)-(+)-Limonene | tert-butylpyridine | H₂O₂ | Dichloromethane | 77 | 96 | nih.govresearchgate.net |

| Camphene | Pyrazole | H₂O₂ | Dichloromethane | 97 | 98 | researchgate.net |

| α-Pinene | 3-Methylpyrazole | H₂O₂ | Dichloromethane | >99 | >99 | mdpi.com |

| 3-Carene | 3-Methylpyrazole | H₂O₂ | Dichloromethane | >99 | >99 | mdpi.com |

| 2-Carene | 1-Methylimidazole | H₂O₂ | Dichloromethane | 92 | >99 | mdpi.com |

Oxidation of Alcohols to Carbonyl Compounds

MTO is a potent catalyst for the oxidation of both primary and secondary alcohols to their corresponding carbonyl compounds, utilizing hydrogen peroxide as the oxidant. chemimpex.comnih.govacs.org The active catalytic species in this reaction is believed to be the methylrhenium di-peroxide complex, CH₃Re(O)(η²-O₂)₂(H₂O). nih.govacs.org

The reaction proceeds via a proposed hydride abstraction mechanism. nih.govacs.org This is supported by a kinetic isotope effect of 3.2 for the α-C-H bond and experiments with ¹⁸O-labeled sec-phenethyl alcohol, where 80% of the oxygen was retained in the resulting ketone. nih.gov The reaction is generally efficient, though it can be accelerated by the use of a co-catalyst system, such as bromide ions, which can reduce reaction times from hours to minutes. nih.govacs.org

Oxidation of Aromatic Compounds

MTO catalyzes the oxidation of various aromatic compounds, including phenols and their derivatives. researchgate.netsamaterials.com For instance, substituted phenols and anisole (B1667542) derivatives can be selectively oxidized to the corresponding benzoquinones using an MTO/H₂O₂ system. researchgate.net The use of heterogeneous systems, such as MTO supported on poly(4-vinylpyridine), allows for the easy recovery and recycling of the catalyst. researchgate.net MTO has also been shown to catalyze the oxidation of 2-methylnaphthalene (B46627) to vitamin K3. researchgate.net

Oxidation of Organic Compounds Containing Heteroatoms

The catalytic activity of MTO extends to the oxidation of organic compounds containing heteroatoms like nitrogen and sulfur. samaterials.comoup.com Secondary amines are oxidized to nitrones in good to excellent yields. researchgate.netoup.com For example, the MTO/H₂O₂ system is an effective means to obtain nitrones from secondary amines. researchgate.net Primary amines with an α-C-H bond can be oxidized to a mixture of oximes, nitroso dimers, and azoxy compounds, while benzylamines are selectively oxidized to oximes. oup.com Anilines can be oxidized to nitrosobenzenes. scispace.com

Baeyer-Villiger Oxidation

MTO is an effective catalyst for the Baeyer-Villiger oxidation of cyclic ketones to lactones, using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net This reaction is a synthetically useful transformation in organic chemistry. academie-sciences.fr The MTO/H₂O₂ system provides a greener alternative to traditional methods that use peracids. academie-sciences.fr The reaction can be performed in conventional solvents or in more environmentally friendly ionic liquids. researchgate.net

The catalytic cycle is believed to involve the formation of peroxo-rhenium complexes which then react with the ketone. sci-hub.se The Lewis acidity of the MTO can play a role in activating the ketone for nucleophilic attack by the peroxide. sci-hub.se

Oxidative Cleavage of C-O Bonds (e.g., Lignin (B12514952) Model Compounds)

MTO has shown promise in the oxidative depolymerization of lignin, a complex biopolymer, by catalyzing the cleavage of C-O bonds in lignin model compounds. nih.govmdpi.comresearchgate.net In these reactions, methyldioxorhenium (MDO), generated in situ from the reduction of MTO, is the active catalyst. nih.gov This catalytic system can effectively break down lignin model compounds into valuable phenolic and aldehydic products under mild conditions. nih.gov The MDO catalyst is remarkably stable and can be reused multiple times without significant loss of activity. nih.gov The MTO/H₂O₂ system has been applied to the selective oxidation of both phenolic and non-phenolic lignin model compounds, as well as actual lignin from sources like sugar cane and red spruce. mdpi.comresearchgate.net

Transformation of Hydrotrioxides into Dihydrogen Trioxide

MTO catalyzes the transformation of hydrotrioxides (ROOOH) into dihydrogen trioxide (HOOOH) at low temperatures. acs.orgacs.orgnih.gov This reaction occurs with high efficiency, producing HOOOH in nearly quantitative yields from silyl (B83357) hydrotrioxides (R₃SiOOOH) and some acetal (B89532) hydrotrioxides. acs.orgnih.gov The reaction is typically carried out at -70 °C in various solvents. acs.org

The proposed mechanism involves an initial concerted reaction between the silyl hydrotrioxide and MTO in the rate-determining step. acs.orgnih.gov Subsequent reaction with water leads to the formation of HOOOH and regenerates the MTO catalyst. acs.orgnih.gov This catalytic transformation provides an efficient route to dihydrogen trioxide, a reactive oxygen species of significant chemical interest. researchgate.net

Non-Oxidative Catalysis

Methyltrioxorhenium(VII) (MTO) is a versatile organometallic compound that serves as a catalyst in a variety of non-oxidative transformations. wikipedia.orgresearchgate.net Its catalytic activity extends beyond the well-known oxidation reactions, encompassing several important carbon-carbon and carbon-oxygen bond cleavage and formation processes. These non-oxidative applications are significant in organic synthesis, offering pathways to valuable chemical products. researchgate.netsamaterials.com

Olefin Metathesis

Methyltrioxorhenium(VII) has demonstrated notable activity as a catalyst for olefin metathesis. researchgate.net When supported on surfaces like alumina (B75360) (Al₂O₃) or silica-alumina (SiO₂-Al₂O₃), MTO becomes an efficient heterogeneous catalyst for alkene metathesis that operates at room temperature and shows tolerance to various functional groups. nih.govacs.orgethz.ch The interaction between MTO and highly Lewis-acidic aluminum centers on the support is believed to be crucial for its activity. nih.govethz.ch Surface studies suggest that the methyl group of MTO likely undergoes C-H activation, leading to the formation of rhenium-methylidene species, which are key intermediates in the metathesis cycle. nih.govacs.orgethz.ch The precise structure of the active species and the catalyst's resting state remain subjects of scientific discussion. nih.govethz.ch

In addition to heterogeneous systems, MTO can be activated for olefin metathesis in a homogeneous solution. nih.gov The use of a frustrated Lewis pair (FLP), such as 2,6-lutidine and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can activate MTO for ring-opening metathesis polymerization (ROMP) of strained olefins like norbornene and for the cross-metathesis of internal olefins under mild conditions. nih.govacs.orgethz.ch Mechanistic studies using ESI-MS and NMR have shown that the FLP facilitates the deprotonation of MTO to generate a rhenium-methylidene species. nih.govethz.ch While this initial methylidene is elusive, on-cycle rhenium-alkylidene intermediates have been detected. nih.govacs.orgethz.ch The catalytic activity in these homogeneous systems can be modest due to rapid catalyst deactivation. nih.govacs.org One identified deactivation pathway involves a second deprotonation of the active methylidene to form a rhenium-methylidyne, which can be reactivated by protonation. nih.govacs.orgnih.gov

The formation of a methylidene tautomer, H₂C=Re(O)₂OH, from MTO through photochemistry has also been studied, highlighting its potential relevance to the mechanism of MTO-catalyzed olefin metathesis. acs.org

Aldehyde Olefination

Methyltrioxorhenium(VII) catalyzes the conversion of aldehydes into alkenes, a process known as aldehyde olefination. wikipedia.orgresearchgate.net This reaction typically involves the use of a diazoalkane and often a phosphine (B1218219) co-reagent. wikipedia.orgillinois.edu MTO has been shown to catalyze the reaction of aldehydes with diazoalkanes to form an alkene. wikipedia.org The reaction is compatible with a range of aldehydes, including α,β-unsaturated, alkyl, and aromatic variants, with electron-poor aldehydes generally favoring the olefination process. illinois.edu

Mechanistic investigations suggest a catalytic cycle where the phosphine is necessary to regenerate the active catalyst. researchgate.net It has been noted that MTO does not catalyze the conversion of ylides or phosphazines to olefins on its own, but it does facilitate the formation of phosphazines, which can then react with an aldehyde in the presence of MTO to produce the olefin. illinois.edu This transformation highlights MTO's role in facilitating atom-transfer processes beyond simple oxidation. cmu.edu

Dehydration Reactions of Alcohols to Olefins

MTO is an effective catalyst for the dehydration of various alcohols to produce the corresponding olefins. lookchem.comuu.nl This reaction represents a direct method for converting alcohols, including biomass-derived ones, into valuable alkenes. uu.nl For instance, MTO can catalyze the conversion of secondary benzylic alcohols to olefins in good yields in benzene (B151609) solvent. uu.nl The reaction can proceed under relatively mild conditions, although for many simple alcohols, yields may be low at room temperature. uu.nl

The mechanism of MTO-catalyzed alcohol dehydration has been the subject of both experimental and theoretical studies. nih.govlookchem.com For the dehydration of 1-phenylethanol (B42297) to styrene, a reaction that has been studied in detail, the findings from both experimental and density functional theory (DFT) calculations are in good agreement. nih.govlookchem.com The proposed mechanism involves several key steps. The first step is the coordination of the alcohol to the highly Lewis acidic MTO. lookchem.com Following coordination, different pathways have been considered, including concerted and ionic routes. lookchem.comuu.nl The reaction is understood to involve multiple proton transfers and leads to the formation of a [ReO₂(Me)(OH)(OR)] intermediate (where R is the alkyl group from the alcohol). lookchem.com

Strong evidence points to the involvement of carbenium ion intermediates in the MTO-catalyzed dehydration of certain alcohols. nih.govlookchem.com The formation of these intermediates is particularly favored in the dehydration of aromatic alcohols, which can form stabilized benzylic cations. uu.nl A strong electronic effect observed in kinetic studies indicates a buildup of positive charge during the rate-determining step, which is consistent with the formation of a carbenium ion. lookchem.com

Further evidence comes from rearrangement reactions. For example, the Re₂O₇-catalyzed dehydration of isoborneol (B83184) exclusively yields camphene, a product of a Wagner-Meerwein rearrangement, which is a classic indicator of a carbenium ion mechanism. lookchem.com Similarly, the dehydration of linalool (B1675412) produces cyclic products like limonene and terpinolene, which also suggests a cyclization reaction proceeding through a cationic intermediate. lookchem.comuu.nl The stability of the potential carbenium ion strongly influences the reaction pathway and product distribution. lookchem.com These findings suggest that the dehydration proceeds via an E1-type mechanism for substrates that can form stable carbenium ions. lookchem.comdicp.ac.cndicp.ac.cn

Mechanistic Investigations of Methyltrioxorhenium(VII)-Catalyzed Dehydration

Deoxydehydration of Diols to Olefins (e.g., Glycerol (B35011), Sugars)

Methyltrioxorhenium(VII) is a key catalyst for the deoxydehydration (DODH) of vicinal diols and polyols, including biomass-derived substrates like glycerol and sugars, to form olefins. nih.govrsc.org This reaction combines deoxygenation and dehydration to convert compounds rich in hydroxyl groups into valuable alkenes. nih.gov The process typically requires a reductant, with secondary alcohols like 3-octanol (B1198278) or 3-pentanol (B84944) often serving as both the reducing agent and the solvent. nih.govrsc.org

MTO has been successfully used to convert various sugar alcohols, such as xylitol, D-arabinitol, D-sorbitol, and D-mannitol, into their corresponding olefinic products. rsc.org For example, MTO can catalytically transform glycerol into allyl alcohol with yields ranging from 66% to 90% in the presence of a suitable reducing agent. rsc.org

The table below presents selected research findings on the MTO-catalyzed deoxydehydration of various diols and polyols.

Hydrogen Autotransfer and Dehydrogenative Coupling Reactions

Methyltrioxorhenium(VII) (MTO) has been investigated for its potential role in hydrogen autotransfer and dehydrogenative coupling reactions, which are highly atom-economical methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the temporary removal of hydrogen from a substrate (like an alcohol), which then undergoes a coupling reaction, followed by the return of the "borrowed" hydrogen to a new unsaturated bond.

While the use of MTO as a primary catalyst for mainstream hydrogen autotransfer reactions, such as the Guerbet reaction for alcohol chain elongation, is not extensively documented in dedicated studies, evidence of its capability to facilitate key steps of these transformations has emerged from surface chemistry studies. For instance, during the atomic layer deposition (ALD) of materials involving MTO, the formation of hydrogen and unsaturated hydrocarbons has been observed. This indicates that MTO can promote the dehydrogenation of methyl groups and activate C-H and C-C bonds, which are fundamental processes in dehydrogenative coupling.

The "borrowing hydrogen" or "hydrogen autotransfer" concept relies on a catalyst's ability to mediate both the initial dehydrogenation of a stable substrate (e.g., an alcohol) to a more reactive intermediate (e.g., an aldehyde or ketone) and the subsequent hydrogenation of a newly formed unsaturated bond. nih.govnih.gov This process is advantageous as it often uses readily available alcohols as alkylating agents and produces water as the only significant byproduct. nih.govnih.gov While various transition metals like iridium, ruthenium, and manganese have been successfully employed in these reactions, the specific application of MTO as the sole catalyst remains an area with limited direct reports. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Research on related rhenium complexes, such as rhenium(I) pincer complexes, has shown activity in hydrogen autotransfer and dehydrogenative coupling reactions, suggesting the potential of rhenium-based catalysts in this field. However, direct and detailed studies focusing on MTO for reactions like the β-alkylation of secondary alcohols with primary alcohols are not as prevalent as for other catalytic systems. organic-chemistry.org

Isomerization Reactions

Methyltrioxorhenium(VII) has demonstrated notable catalytic activity in various isomerization reactions, particularly the 1,3-transposition of allylic alcohols and the rearrangement of epoxides.

Isomerization of Allylic Alcohols

MTO serves as an effective catalyst for the 1,3-transposition of allylic alcohols, facilitating the migration of the hydroxyl group and the accompanying shift of the carbon-carbon double bond to yield a more stable isomeric alcohol. Current time information in Toronto, CA.iastate.edu The reaction is driven towards the thermodynamically more stable isomer. For aliphatic allylic alcohols, the equilibrium favors the formation of tertiary alcohols over secondary, and secondary over primary. Current time information in Toronto, CA. In the case of aromatic allylic alcohols, the isomer with greater conjugation is predominantly formed. Current time information in Toronto, CA.

The reaction is typically first-order with respect to both the allylic alcohol and the MTO catalyst. Current time information in Toronto, CA. A significant practical consideration is the strong inhibition of the reaction by even trace amounts of water. Current time information in Toronto, CA. It is proposed that water competes with the alcohol for the catalyst, forming an inactive dihydroxy-rhenium species. Current time information in Toronto, CA.

Table 1: MTO-Catalyzed Isomerization of Allylic Alcohols Current time information in Toronto, CA.

| Entry | Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Buten-1-ol | 3-Buten-2-ol | 2 | 80 |

| 2 | 3-Methyl-2-buten-1-ol | 2-Methyl-3-buten-2-ol | 2 | 99 |

| 3 | 2-Methyl-2-propen-1-ol | 2-Methyl-1-propen-1-ol | 2 | 95 |

| 4 | Cinnamyl alcohol | 1-Phenyl-2-propen-1-ol | 0.5 | 98 |

| 5 | 1-Phenyl-2-propen-1-ol | Cinnamyl alcohol | 2 | 98 |

Reactions were conducted in benzene with 5% MTO catalyst.

Isomerization of Epoxides

MTO has also been successfully employed as a catalyst for the isomerization of epoxides. A notable example is the isomerization of α-pinene oxide to campholenic aldehyde. researchgate.net This reaction showcases the high activity and selectivity of MTO, achieving high conversion and yield under mild conditions. researchgate.net

In a study investigating this transformation, a 100% conversion of α-pinene oxide was achieved with a high yield of campholenic aldehyde (87%) when the reaction was carried out in α,α,α-trifluorotoluene at 15 °C. researchgate.net The catalyst system demonstrated high efficiency, leading to the desired product with significant selectivity. researchgate.net

Table 2: MTO-Catalyzed Isomerization of α-Pinene Oxide researchgate.net

| Solvent | Temperature (°C) | Conversion (%) | Yield of Campholenic Aldehyde (%) |

|---|---|---|---|

| α,α,α-Trifluorotoluene | 15 | 100 | 87 |

| Toluene | 15 | 100 | 75 |

| Hexane | 15 | 100 | 60 |

| Acetonitrile | 15 | 100 | 55 |

Reaction conditions: MTO catalyst, 1.5 h reaction time.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanisms in Methyltrioxorhenium(VII) Catalysis

Methyltrioxorhenium(VII) is renowned for its ability to catalyze a wide array of chemical transformations, most notably oxidation reactions using hydrogen peroxide as the terminal oxidant. The core of its catalytic prowess lies in the transfer of an oxygen atom from the peroxide to a substrate. cmu.edu This process is characterized by its efficiency and selectivity, proceeding without the formation of radical intermediates and generating water as the primary byproduct. cmu.edursc.orgrsc.orgcapes.gov.br

The crucial first step in many MTO-catalyzed oxidation reactions is the activation of hydrogen peroxide. MTO interacts with H₂O₂ in a series of rapid and reversible equilibrium steps to form catalytically active peroxo complexes. oup.com This activation proceeds via an electrophilic mechanism where the Lewis acidic rhenium center facilitates the coordination of the peroxide. rsc.orgrsc.orgcapes.gov.br

The reaction between MTO and one equivalent of hydrogen peroxide yields a monoperoxo complex, designated as complex A ([CH₃ReO₂(η²-O₂)]). cmu.eduacs.org The addition of a second equivalent of H₂O₂ leads to the formation of a diperoxo complex, B ([CH₃ReO(η²-O₂)₂(H₂O)]). cmu.eduacs.org These η²-peroxo complexes are the key intermediates that carry out the subsequent oxygen transfer to the substrate. cmu.edu Computational and experimental studies have shown that water can play a catalytic role in the formation of these peroxo complexes, facilitating proton transfer in the transition state and significantly accelerating the reaction rates. nih.gov The kinetics of both the forward and reverse reactions have been extensively studied to provide a complete set of activation parameters. nih.gov

Table 1: Kinetic Parameters for Peroxide Activation by MTO at 25 °C

| Reaction | Rate Constant (k) | Conditions | Reference |

| MTO + H₂O₂ ⇌ A + H₂O | k₁ = 2.62 s⁻¹ (reverse) | - | acs.org |

| A + H₂O₂ ⇌ B + H₂O | k₂ = 0.039 s⁻¹ (reverse) | - | acs.org |

| Reaction of A with Cl⁻ | 0.059 ± 0.007 L mol⁻¹ s⁻¹ | 1.0 M HClO₄, µ = 2.0 M | acs.org |

| Reaction of B with Cl⁻ | 0.124 ± 0.005 L mol⁻¹ s⁻¹ | 1.0 M HClO₄, µ = 2.0 M | acs.org |

The active species responsible for the oxygen transfer in MTO/H₂O₂ systems are the peroxo complexes formed in situ. oup.com The primary active species are the monoperoxo complex, [CH₃Re(O)₂(O₂)] (A ), and the diperoxo complex, [CH₃Re(O)(O₂)₂(H₂O)] (B ). acs.orgnih.gov Both species have been identified as competent catalysts for oxidation reactions. acs.orgthieme-connect.de

Table 2: Key Catalytic Species in MTO/H₂O₂ Systems

| Species | Formula | Role | Reference |

| Methyltrioxorhenium(VII) (MTO) | CH₃ReO₃ | Catalyst Precursor | cmu.edu |

| Monoperoxo Complex (A ) | [CH₃Re(O)₂(η²-O₂)] | Active Catalyst | acs.orgnih.gov |

| Diperoxo Complex (B ) | [CH₃Re(O)(η²-O₂)₂(H₂O)] | Highly Active Catalyst | acs.orgnih.govtum.de |

The transfer of an oxygen atom from the active peroxo-rhenium species to a substrate is the defining step of the catalytic cycle. The prevailing mechanism is an electrophilic oxygen transfer. cmu.edursc.orgrsc.orgcapes.gov.br In this pathway, the electron-deficient peroxo oxygen atom is attacked by a nucleophilic substrate, such as an alkene or a sulfide. oup.comnih.gov This mechanism proceeds without the involvement of free-radical intermediates, which contributes to the high selectivity often observed in these reactions. cmu.edu The nucleophilicity of the substrate plays a controlling role in the reaction's regioselectivity. nih.gov

Computational studies have further elucidated the oxygen transfer process. For instance, density functional theory (DFT) calculations have explored the possibility of oxygen insertion directly into the carbon-rhenium bond under certain basic conditions, forming a methoxyrhenium trioxide intermediate as a pathway to methanol (B129727) formation. researchgate.net However, for most oxidative transformations of external substrates, the direct electrophilic attack on the peroxo ligand is the accepted mechanism.

The catalytic activity and stability of the MTO system can be significantly modulated by the addition of co-catalysts, particularly Lewis bases such as nitrogen-donor ligands. rsc.orgyu.edu.jo Pyridine (B92270) and its derivatives are well-known to accelerate MTO-catalyzed epoxidation reactions. rsc.org This acceleration is attributed to several factors, including an increase in the catalyst's lifetime and a speeding up of the catalytic turnover. rsc.org

Table 3: Influence of Lewis Base Additives on MTO Catalysis

| Additive | Effect | Mechanism of Action | Reference |

| Pyridine derivatives | Accelerates epoxidation, increases catalyst lifetime | Forms adducts with MTO, speeds up turnover | rsc.org |

| Bidentate N-donors | Forms active octahedral adducts | Ligand coordination modifies catalyst reactivity and stability | acs.orgnih.gov |

| General Lewis bases | Modulates catalytic activity | Adduct formation constants are sensitive to ligand basicity | yu.edu.jo |

Beyond its utility in oxygen transfer reactions, MTO exhibits reactivity involving the activation of C-H bonds, particularly those of its own methyl group. cmu.edu This reactivity opens up alternative catalytic pathways, such as olefin metathesis. The methyl group of MTO is acidic and can undergo proton/deuteron exchange in the presence of a Lewis base and a deuterium (B1214612) source. acs.org This exchange is proposed to occur through a base-promoted keto/enol tautomerization, leading to a reactive CH₂=Re(O)₂OH intermediate. acs.org

More recently, the activation of MTO for olefin metathesis has been demonstrated through the deprotonation of its methyl group by a frustrated Lewis pair (FLP). ethz.chacs.org This C-H activation step generates a highly reactive rhenium-methylidene species (CH₂=ReO₃⁻), which is the active species in the metathesis catalytic cycle. ethz.chacs.org While the initial methylidene has eluded direct detection, on-cycle rhenium-alkylidene intermediates have been observed via mass spectrometry. ethz.chacs.org

In the context of olefin metathesis catalyzed by MTO, organometallacycle intermediates are fundamental to the reaction mechanism. The catalytically active rhenium-alkylidene species reacts with an olefin to form a rhenacyclobutane intermediate. This four-membered organometallacycle then undergoes a cycloreversion to release the new olefin product and regenerate a rhenium-alkylidene, thus propagating the catalytic cycle. These on-cycle intermediates have been successfully detected using techniques like ESI-MS. ethz.ch

Alternative reaction pathways for MTO have also been explored. Computational studies have investigated the direct, concerted oxygen insertion into the MTO Re-C bond as a "Baeyer-Villiger" type mechanism. researchgate.net In the field of materials science, the atomic layer deposition (ALD) of rhenium-containing thin films using MTO as a precursor involves unique surface reaction mechanisms, including reductive elimination steps that form a stable Re(III)-containing material, representing a distinct pathway from its solution-phase catalytic chemistry. osti.gov

Computational Chemistry and Spectroscopic Analyses

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex reaction pathways and transient intermediates in MTO-catalyzed transformations. rsc.orgrsc.org DFT calculations allow for the theoretical examination of reaction energetics, transition states, and the stability of proposed intermediates, providing insights that are often difficult to obtain through experimental methods alone.

One of the most studied reactions is the MTO-catalyzed epoxidation of olefins. DFT studies have been pivotal in understanding the activation of hydrogen peroxide by MTO. capes.gov.br Calculations have shown that the reaction proceeds through a "Baeyer-Villiger" type concerted oxygen insertion into the Re-C bond of MTO, leading to the formation of methoxyrhenium trioxide. acs.org The low-energy transition state is facilitated by electron density donation from the hydroperoxy anion (HOO⁻) to the methyl group of MTO, which enhances the nucleophilicity of the methyl group and the electrophilicity of the peroxo species. acs.org

In the context of olefin metathesis, DFT calculations have been employed to explore the formation of active catalytic species. researchgate.net For instance, studies on the interaction of MTO with aluminum-based co-catalysts have revealed potential reaction pathways for the generation of rhenium-alkylidene species, which are key intermediates in the metathesis cycle. ethz.ch Furthermore, DFT has been used to study the tautomerization of MTO to its methylidene derivative, H₂C=Re(O)₂OH, and its potential role in olefin metathesis. researchgate.net

DFT calculations have also been instrumental in understanding the role of MTO in other catalytic processes, such as the conversion of methanol to olefins (MTO process), although MTO itself is often a model compound in these broader studies. rsc.orgrsc.orgresearchgate.netdicp.ac.cncsic.es These studies focus on the behavior of intermediates within zeolite cavities and the influence of the catalyst framework on reaction selectivity. rsc.orgresearchgate.netdicp.ac.cn

Molecular Electrostatic Potential Studies

Molecular Electrostatic Potential (MEP) studies provide a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting and understanding intermolecular interactions, particularly the initial steps of a catalytic reaction.

For Methyltrioxorhenium(VII), MEP calculations reveal the presence of positive regions, known as σ-holes, on the rhenium atom along the extension of the C-Re and O-Re covalent bonds. researchgate.netrsc.org These σ-holes indicate the electrophilic character of the rhenium center, making it susceptible to attack by nucleophiles. rsc.orgrsc.org The MEP value at the σ-hole opposite the methyl group is slightly lower than those opposite the oxygen atoms, which is consistent with the relative electronegativities of carbon and oxygen. rsc.org

The existence of these σ-holes has been experimentally and theoretically shown to direct the formation of noncovalent interactions, termed "matere bonds," with Lewis bases. researchgate.netmdpi.com The attractive nature of these interactions, confirmed by MEP analysis, is fundamental to the ligand-accelerated catalysis observed in reactions like olefin epoxidation, where the binding of pyridine derivatives to MTO enhances the catalytic activity. rsc.orgrsc.org MEP studies, therefore, provide a rational basis for the design of ligands that can effectively interact with the electrophilic rhenium center and modulate the catalytic performance of MTO. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) Analyses

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. polimi.it In the context of Methyltrioxorhenium(VII), QTAIM has been instrumental in confirming and quantifying the nature of noncovalent interactions, particularly the "matere bonds" formed between the rhenium center and Lewis bases. researchgate.netrsc.orgmdpi.com

QTAIM analysis of MTO adducts with various nitrogen and oxygen-containing Lewis bases reveals the presence of a bond critical point (CP) and a bond path connecting the rhenium atom to the donor atom of the Lewis base. rsc.orgresearchgate.net The existence of this bond path is a definitive indicator of an attractive interaction. The properties of the electron density at the bond critical point, such as its value and the Laplacian of the electron density, provide further insights into the strength and nature of the interaction.

Noncovalent Interaction (NCI) Plot Analyses

The Noncovalent Interaction (NCI) plot is a visualization tool that helps to identify and characterize noncovalent interactions in real space based on the electron density and its derivatives. nih.gov NCI plots are particularly useful for visualizing weak and non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are often crucial for understanding the structure and reactivity of molecular systems. nih.gov

In the study of Methyltrioxorhenium(VII), NCI plot analysis has been used in conjunction with QTAIM to provide a more complete picture of the noncovalent interactions in MTO adducts. researchgate.netrsc.orgrsc.org The NCI plot generates isosurfaces that are colored according to the strength and nature of the interaction. Blue or green isosurfaces typically indicate attractive interactions, such as hydrogen bonds and matere bonds, while red or yellow isosurfaces signify repulsive interactions, such as steric clashes. rsc.org

For MTO adducts with Lewis bases, NCI plots clearly show a dark blue isosurface located between the rhenium atom and the donor atom of the Lewis base, visually confirming the presence of a strong, attractive matere bond. rsc.org These plots also reveal the existence of repulsive interactions between the oxygen atoms of MTO and the Lewis base, which can influence the geometry of the adduct. rsc.org Furthermore, NCI plots can identify weaker, stabilizing interactions like C-H···O contacts, which are represented by green isosurfaces. rsc.org The combination of QTAIM and NCI plot analyses provides a robust and intuitive framework for understanding the complex interplay of noncovalent forces that govern the formation and stability of MTO adducts, which are key intermediates in many catalytic reactions. rsc.orgrsc.org

Spectroscopic Characterization of Active Species and Adducts (e.g., NMR, IR, Raman, XAFS)

A variety of spectroscopic techniques have been employed to characterize the active species and adducts of Methyltrioxorhenium(VII) in catalytic reactions. These methods provide valuable experimental evidence to complement the insights gained from theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been used to study the formation of MTO adducts with Lewis bases in solution. acs.org Changes in the chemical shifts of the protons and carbons of the Lewis base upon coordination to MTO can provide information about the strength of the metal-ligand interaction. acs.org For example, in the case of MTO adducts with bidentate Lewis bases, NMR spectroscopy has shown that rapid ligand exchange occurs at elevated temperatures, and the ease of this exchange is dependent on the Lewis basicity of the ligand. acs.org ¹H and ¹³C NMR have also been used in isotopic labeling studies to trace the fate of specific atoms during a reaction. researchgate.net

Infrared (IR) and Raman Spectroscopy are powerful tools for probing the vibrational modes of molecules and can be used to identify the functional groups present in MTO and its adducts. The characteristic Re=O stretching frequencies in the IR and Raman spectra of MTO are sensitive to the coordination environment of the rhenium center. researchgate.net Upon formation of an adduct with a Lewis base, these bands can shift to lower frequencies, indicating a weakening of the Re=O bonds due to the donation of electron density to the rhenium atom. researchgate.net IR spectroscopy has also been used to study the photochemistry of MTO in inert matrices, leading to the identification of tautomeric and carbonyl derivatives. researchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy provides information about the local atomic structure around a specific element, in this case, rhenium. XAFS is particularly useful for studying the structure of MTO in non-crystalline materials, such as when it is immobilized on a support. researchgate.net For MTO immobilized on bipyridyl-functionalized mesoporous silica (B1680970), XAFS analysis confirmed the formation of a tethered Lewis base adduct of the type CH₃ReO₃·bpy. researchgate.net The technique can also provide information on the coordination number and bond distances around the rhenium atom, helping to elucidate the structure of the active catalytic species. researchgate.netresearchgate.net

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. nih.gov In the context of Methyltrioxorhenium(VII) catalysis, isotopic labeling studies have been crucial for clarifying the origin of atoms in the final products and for distinguishing between different possible reaction pathways.

One notable example is the use of isotopic labeling to investigate the mechanism of the MTO-catalyzed conversion of glycerol (B35011) to allyl alcohol. researchgate.net By using ¹⁷O-labeled glycerol, it was demonstrated that the oxygen atom in the resulting phenylacetaldehyde (B1677652) product was completely incorporated from the benzylic hydroxyl group of the substrate. rsc.org This finding provided strong support for a mechanism involving a Re-alkoxide intermediate. rsc.org

In another study, ¹³C-labeling was used to investigate the initiation and deactivation of homogeneous rhenium olefin metathesis catalysts derived from MTO. ethz.ch These experiments showed that the methane (B114726) produced during the reaction did not originate from the methyl group of MTO, but rather from the aluminum-based co-catalyst. ethz.ch This result was critical for understanding the role of the co-catalyst in the activation of the MTO precursor.

Deuterium labeling has also been employed in mechanistic studies of MTO. For instance, in the reaction of MTO with a platinum(II) complex, deuterium labeling of the methyl group of MTO was used in conjunction with NMR spectroscopy to confirm the structure of the resulting oxidative addition product. researchgate.net These examples highlight the indispensable role of isotopic labeling in providing unambiguous mechanistic insights that are often unattainable through other methods. nih.gov

Factors Influencing Methyltrioxorhenium Vii Catalytic Performance

Influence of Solvents

The solvent system is a critical parameter in MTO-catalyzed reactions, affecting catalyst solubility, stability, and reactivity. While MTO is soluble in a variety of conventional organic solvents and water, its performance can be significantly enhanced in nonconventional media or even in the absence of a solvent. mdpi.com

Ionic Liquids (ILs):

Ionic liquids have emerged as promising "green" reaction media for MTO catalysis. nih.govresearchgate.net These salts, which are liquid at or near room temperature, can act as both solvent and co-catalyst, often enhancing the activity and selectivity of MTO in oxidation reactions. researchgate.net For instance, in the epoxidation of alkenes and allylic alcohols using MTO and urea-hydrogen peroxide (UHP), excellent conversions and selectivities have been observed in ambient-temperature ionic liquids. researchgate.netresearchgate.net The high polarity of ILs helps in dissolving organometallic compounds like MTO, creating a polar medium that can facilitate the catalytic cycle. researchgate.net

Kinetic studies on the oxygen-atom transfer from MTO-peroxo complexes to alkenes have been conducted in ionic liquids. nih.gov Research using UV/Vis and ²H NMR spectroscopy revealed that the rate of olefin epoxidation can be an order of magnitude greater in some ionic liquids compared to conventional solvents like acetonitrile. nih.gov While the nature of the ionic liquid's cation does not significantly affect the epoxidation rate, coordinating anions such as nitrate (B79036) can have a discernible kinetic effect. nih.gov The MTO/UHP system in ionic liquids has been successfully used for the epoxidation of a variety of substrates. researchgate.net

Fluorinated Solvents:

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are another class of nonconventional solvents that significantly boost the catalytic activity of MTO in epoxidations. tum.deresearchgate.net These solvents have a pronounced influence on the catalyst precursor, as observed through NMR spectroscopy, which contributes to the heightened catalytic activity. researchgate.net In fact, some of the highest turnover frequencies (TOFs) ever recorded for MTO-catalyzed epoxidations, reaching up to 39,000 h⁻¹, have been achieved in these systems. tum.deresearchgate.net However, this high activity comes with a drawback: the catalytic systems show a marked sensitivity to water, which can lead to faster catalyst decomposition. researchgate.net A comparison of common organic solvents showed that only nitromethane (B149229) could compete with the performance observed in TFE. tum.de

| Solvent Type | Key Findings | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Ionic Liquids | Act as both solvent and co-catalyst. Epoxidation rates can be an order of magnitude higher than in acetonitrile. Coordinating anions affect kinetics. | Enhanced activity and selectivity, "green" solvent, potential for catalyst recycling. | Cost, viscosity, and potential coordination of the anion to the metal center. | researchgate.netresearchgate.netnih.gov |

| Fluorinated Solvents (TFE, HFIP) | Significantly increase catalytic activity, leading to very high turnover frequencies (up to 39,000 h⁻¹). | Exceptional catalytic speed and efficiency. | Increased sensitivity to water, leading to faster catalyst decomposition. | tum.deresearchgate.net |

In the pursuit of more sustainable chemical processes, performing reactions under solvent-free conditions is highly desirable. nih.gov MTO has proven to be an effective catalyst for the epoxidation of alkenes with aqueous hydrogen peroxide under organic solvent-free conditions. researchgate.netacs.org The yields of epoxides produced in these systems are often comparable to those achieved using chlorinated solvents like dichloromethane (B109758). researchgate.netresearchgate.net

For certain substrates, such as alkenols like citronellol, the epoxidation reactions are even faster under solvent-free conditions than in dichloromethane. researchgate.net Furthermore, high to quantitative yields have been reported in the solvent-free epoxidation of fatty acids and their methyl esters using MTO supported on niobia with UHP as the oxidant, often in very short reaction times. researchgate.net This demonstrates the versatility and robustness of MTO as a catalyst, capable of high performance even without a conventional solvent medium. nih.govresearchgate.net

Catalysis in Nonconventional Solvents (e.g., Ionic Liquids, Fluorinated Solvents)

Role of Ligands and Lewis Basicity

The interaction of MTO with Lewis bases to form adducts is a cornerstone of its catalytic chemistry. The addition of N-donor ligands can dramatically alter the catalyst's performance by modifying its Lewis acidity, stability, and selectivity. tum.deresearchgate.net These additives can suppress the formation of undesired byproducts, such as diols from epoxide ring-opening, which can be a problem due to the strong Lewis acidity of uncoordinated MTO. mdpi.com

The formation of adducts between MTO and Lewis bases, particularly those with nitrogen donor atoms, is a key strategy to modulate its catalytic properties. tum.de The strength of the metal-ligand interaction is directly related to the Lewis basicity of the ligand. acs.org More basic ligands form stronger bonds with the rhenium center, an effect that can be observed using NMR spectroscopy. acs.org

The electronic properties of the ligand have a profound impact on the catalytic activity. For instance, the addition of pyridine-based ligands with electron-withdrawing groups, such as 3-cyanopyridine (B1664610), enhances the efficiency of the MTO/H₂O₂ system for the epoxidation of terminal and trans-disubstituted alkenes. researchgate.net The donor capability of the ligand is a crucial factor; for a series of organometallic Lewis bases, the catalytic performance was found to increase in the order of increasing donor strength. rsc.org The fine-tuning of the stereoelectronic features of the ligand environment is a powerful method to control the reactivity of the metal center and predict its catalytic behavior. researchgate.net

Beyond electronic effects, the steric properties of ligands play a significant role in the stability and catalytic function of MTO adducts. rsc.org Steric crowding around the metal center, introduced by bulky ligands, can enhance the stability of the resulting adducts. rsc.org This increased stability is not necessarily due to a stronger Re-N bond but can be attributed to the sheer physical bulk of the ligand hindering dissociation. rsc.org

Predicting the strength and nature of the interaction between MTO and various Lewis bases is essential for rational catalyst design. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool in this regard. DFT studies have been used to create a scale of relative Lewis acidities for MTO and its peroxo derivatives by examining their equilibria with a series of pyridines. acs.org

Furthermore, a method has been developed to experimentally establish the Lewis acidity of MTO by measuring the relative binding strengths of various N-donor ligands. acs.org This allows for a quantitative comparison and ranking of different Lewis bases. By combining experimental data with computational models that generate a range of steric and DFT-derived descriptors, it is possible to create "maps" of the ligand space. researchgate.net These maps help visualize how different electronic and steric properties of ligands correlate with catalytic performance, enabling more powerful predictions about the reactive behavior of MTO-Lewis base complexes before undertaking extensive experimental work. researchgate.net

| Ligand Aspect | Influence on MTO Catalysis | Examples/Methods | Reference |

|---|---|---|---|

| Electronic Effects | The Lewis basicity of the ligand dictates the strength of the Re-N bond. Electron-withdrawing groups on ligands can enhance catalytic efficiency for specific substrates. | Pyridine (B92270) derivatives (e.g., 3-cyanopyridine), organometallic Lewis bases. Stronger donor capability leads to stronger interaction. | researchgate.netacs.orgrsc.org |

| Steric Effects | Bulky ligands can increase the stability of MTO adducts through steric hindrance, preventing ligand dissociation. | Organometallic ligands providing steric crowding. Quantification via solid angle calculations. | rsc.orgwisc.edu |

| Quantitative Prediction | Allows for rational catalyst design by forecasting the strength of MTO-ligand interactions. | DFT calculations to determine relative Lewis acidities. Experimental determination of relative binding strengths. | acs.orgresearchgate.netacs.org |

Lifetime of Methyltrioxorhenium(VII) Under Reaction Conditions

The operational lifetime of Methyltrioxorhenium(VII) as a catalyst is highly dependent on the specific reaction, solvent system, and the presence of co-catalysts. MTO is noted for its general stability in air and considerable thermal stability. rsc.orgrsc.org However, under catalytic turnover conditions, its stability can be compromised.

In olefin epoxidation reactions using hydrogen peroxide, the addition of Lewis base co-catalysts, particularly pyridine derivatives, has been shown to significantly increase the lifetime of the MTO catalyst. rsc.orgrsc.orgx-mol.com These additives form adducts with MTO in the reaction solution, which not only accelerates the catalytic turnover but also enhances catalyst stability. rsc.org For instance, the use of 3-cyanopyridine has been demonstrated to improve the efficiency of the MTO-catalyzed epoxidation of various alkenes. nih.gov The protective effect of these ligands helps prevent the hydrolysis of the resulting epoxides to diols and stabilizes the catalyst itself. researchgate.net

Conversely, in the absence of stabilizing ligands, MTO can be gradually deactivated during oxidation reactions. cmu.edu In the presence of hydrogen peroxide, a primary deactivation pathway involves the decomposition of the catalyst into methanol (B129727) and perrhenate (B82622) ions (ReO₄⁻). acs.org The stability of MTO is also pH-dependent; it is relatively stable in acidic to neutral aqueous solutions but is prone to decomposition in alkaline media. cmu.eduacs.org

For other catalytic applications, such as olefin metathesis, the deactivation of MTO can be quite rapid. nih.govacs.org When activated by a frustrated Lewis pair for olefin metathesis, time-course measurements indicate that the initial activity is modest and followed by a swift catalyst deactivation step. nih.govacs.orgethz.ch This highlights the variability of MTO's stability across different catalytic transformations.

Hydrolysis and Polymerization of Methyltrioxorhenium(VII)

Two significant deactivation pathways for Methyltrioxorhenium(VII) are hydrolysis and polymerization, particularly in aqueous or protic environments.

The rate constants for the unimolecular decomposition of these hydroxo complexes at 25 °C have been determined, providing quantitative insight into the hydrolysis pathway. acs.orgnih.gov

| Decomposing Species | Rate Constant (k) at 25 °C (s⁻¹) |

|---|---|

| MTO(OH⁻) | 4.56 x 10⁻⁵ |

| MTO(OH⁻)₂ | 2.29 x 10⁻⁴ |

This data is based on research findings. acs.orgnih.gov

Polymerization: A unique behavior of MTO in aqueous solution is its tendency to undergo an aggregation or "polymerization" process. acs.orgacs.org When dissolved in water, particularly upon gentle heating, MTO can slowly precipitate as a golden-colored, highly refractory material. acs.org This product is a nonstoichiometric, polymeric organometallic oxide, which has been described as the first of its kind. researchgate.netacs.org The formation of this polymer, with a composition of approximately {H₀.₅[(CH₃)₀.₉₂ReO₃]}ₙ, involves the loss of only about 8% of the original methyl groups. acs.org This aggregation represents a distinct pathway of transformation that removes the catalytically active monomeric MTO from the solution. acs.orgtum.de

Regeneration of Methyltrioxorhenium(VII) Catalyst

The potential for regeneration of a deactivated MTO catalyst depends on the nature of the deactivation pathway. While decomposition to perrhenate is generally irreversible, certain deactivated species can be reactivated.

In the context of olefin metathesis, a specific deactivation pathway involves a second deprotonation of the active rhenium-methylidene species to form a rhenium-methylidyne. nih.govacs.orgethz.ch This rhenium-methylidyne is an off-cycle, deactivated species. However, kinetic experiments have demonstrated that this species can be reactivated and brought back into the catalytic cycle for olefin metathesis through protonation in solution. nih.govacs.orgethz.ch This represents a viable pathway for in-situ catalyst regeneration under specific conditions.

The broader concept of regenerating rhenium-based catalysts is also established in the literature, particularly for heterogeneous systems used in reactions like propene metathesis. mdpi.com While the specific methods vary, they underscore the principle that deactivated rhenium species can, in some cases, be restored to a catalytically active state. For instance, in related bifunctional Ir-ReOₓ/C catalysts, deactivation can occur via coke deposition, and activity can be restored by removing these organic deposits through thermal treatment under oxidative conditions. rsc.org

Heterogeneous Catalysis and Immobilization of Methyltrioxorhenium Vii

Strategies for Immobilizing Methyltrioxorhenium(VII) on Solid Supports

The immobilization of MTO onto solid carriers is achieved through various methods, primarily physical adsorption or chemical bonding. gychbjb.com Common techniques for loading MTO onto supports include the Schlenk technique and sublimation. mdpi.comresearchgate.net The choice of support material and functionalization strategy is crucial as it directly influences the catalyst's stability, activity, and susceptibility to leaching.

Inorganic materials are widely used as supports for MTO due to their high surface area, defined structures, and thermal stability. mdpi.com Mesoporous materials such as MCM-41, mesoporous alumina (B75360) (MA), and aluminosilicates (e.g., Siral type) are particularly effective because of their well-defined, regular architecture and narrow pore size distribution, which make them excellent platforms for active components. mdpi.comresearchgate.net

Research has focused on a range of inorganic supports including silica (B1680970) (SiO₂), alumina (Al₂O₃), niobium pentoxide (Nb₂O₅), and various aluminosilicates with different SiO₂/Al₂O₃ ratios. mdpi.comgoogle.com The Lewis acidity of supports like alumina, niobium pentoxide, and aluminosilicates has been shown to be beneficial for creating active catalysts, particularly for reactions like olefin metathesis. mdpi.comresearchgate.net The interaction between MTO and these acidic oxide supports is a key factor in generating highly active catalytic sites. acs.org For instance, MTO grafted onto amorphous silica-alumina creates catalytically active sites through the coordination of an oxo ligand to an aluminum center on the support. acs.org

The efficiency of MTO immobilization can be significant on these materials. Studies have shown that with a nominal loading of 15 mg of MTO per 100 mg of support, materials like Siral 40, Siral 20, and MCM-41 can achieve an immobilization success rate of 94–97%. mdpi.com The amount of MTO loaded can be precisely determined using techniques such as X-ray Fluorescence (XRF) and Atomic Absorption Spectroscopy (AAS). nih.gov

Table 1: Immobilization of MTO on Various Inorganic Supports

| Support Material | Nominal MTO Loading (mg MTO/100 mg support) | Immobilized MTO (mg MTO/100 mg support) | Immobilization Success (%) | Reference |

|---|---|---|---|---|

| Siral 40 | 15 | >14 | ~94-97 | mdpi.com |

| Siral 20 | 15 | >14 | ~94-97 | mdpi.com |

| MCM-41 | 15 | >14 | ~94-97 | mdpi.com |

| Siral 40 | 5 | ~4.5 | ~88-90 | mdpi.com |

| Siral 20 | 5 | ~4.5 | ~88-90 | mdpi.com |

| MCM-41 | 5 | ~4.5 | ~88-90 | mdpi.com |